2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol
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Overview
Description
2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring, a sulfonyl group, and a brominated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol typically involves multiple steps, starting with the bromination of pyridine to form 2-amino-5-bromopyridine. This intermediate is then reacted with piperazine and sulfonyl chloride under controlled conditions to form the sulfonylpiperazine derivative. Finally, the ethanol group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfonyl group is known to interact with protein active sites, while the brominated pyridine ring can participate in halogen bonding .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A precursor in the synthesis of the target compound.
Sulfonylpiperazine derivatives: Compounds with similar structural features but different substituents.
Brominated pyridine derivatives: Compounds with bromine atoms attached to the pyridine ring.
Uniqueness
2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol is unique due to its combination of a sulfonyl group, a piperazine ring, and a brominated pyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C11H17BrN4O3S |
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Molecular Weight |
365.25 g/mol |
IUPAC Name |
2-[4-(2-amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H17BrN4O3S/c12-9-7-10(11(13)14-8-9)20(18,19)16-3-1-15(2-4-16)5-6-17/h7-8,17H,1-6H2,(H2,13,14) |
InChI Key |
NHBMXBFQKJJGKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
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